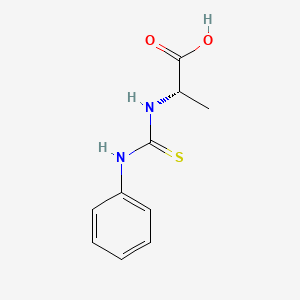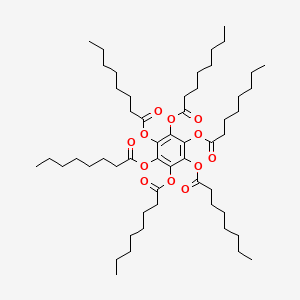![molecular formula C26H22HgS4 B14496262 Bis[bis(phenylsulfanyl)methyl]mercury CAS No. 64148-05-6](/img/structure/B14496262.png)
Bis[bis(phenylsulfanyl)methyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[bis(phenylsulfanyl)methyl]mercury: is an organomercury compound characterized by the presence of two phenylsulfanyl groups attached to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis[bis(phenylsulfanyl)methyl]mercury typically involves the reaction of mercury(II) chloride with bis(phenylsulfanyl)methane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product.
Industrial Production Methods: While there is limited information on the industrial production of this compound, it is likely that similar methods to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Bis[bis(phenylsulfanyl)methyl]mercury undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to form mercury metal and phenylsulfanyl derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Mercury metal and phenylsulfanyl derivatives.
Substitution: Various substituted phenylsulfanyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[bis(phenylsulfanyl)methyl]mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It serves as a precursor for the synthesis of other organomercury compounds.
Biology and Medicine: The compound’s potential applications in biology and medicine are still under investigation. Its unique structure may offer insights into the development of new pharmaceuticals or diagnostic tools.
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its ability to form stable complexes with other metals makes it useful in catalysis and material science.
Wirkmechanismus
The mechanism by which bis[bis(phenylsulfanyl)methyl]mercury exerts its effects involves the interaction of the phenylsulfanyl groups with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The mercury atom plays a central role in stabilizing these complexes and facilitating their reactivity.
Vergleich Mit ähnlichen Verbindungen
Bis(phenylsulfanyl)methane: A precursor to bis[bis(phenylsulfanyl)methyl]mercury, used in similar synthetic applications.
Bis(phenylsulfonyl)methane: Similar in structure but with sulfonyl groups instead of sulfanyl groups, leading to different reactivity and applications.
Bis(phenylsulfanyl)mercury: Lacks the additional methyl groups, resulting in different chemical properties.
Uniqueness: this compound is unique due to the presence of both phenylsulfanyl and methyl groups attached to the mercury atom. This combination of functional groups provides a distinct reactivity profile, making it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
64148-05-6 |
|---|---|
Molekularformel |
C26H22HgS4 |
Molekulargewicht |
663.3 g/mol |
IUPAC-Name |
bis[bis(phenylsulfanyl)methyl]mercury |
InChI |
InChI=1S/2C13H11S2.Hg/c2*1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h2*1-11H; |
InChI-Schlüssel |
YHCGMUSEJDQQAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC(SC2=CC=CC=C2)[Hg]C(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)

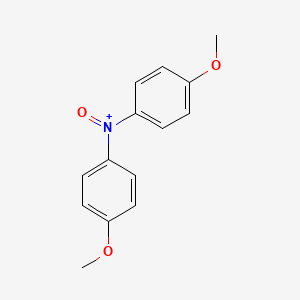
![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)
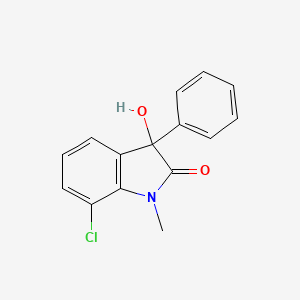

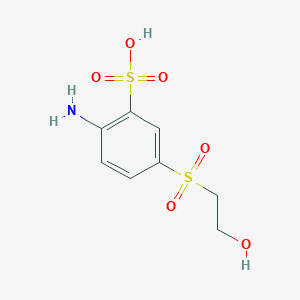
![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)
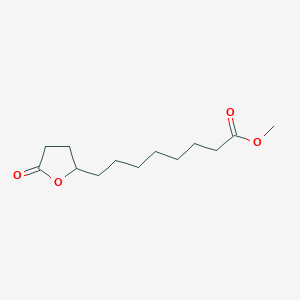

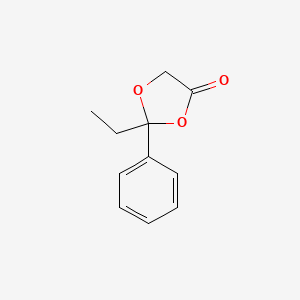
![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
